
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid is a deuterated form of 2-hydroxyhexanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing and studying metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid typically involves the deuteration of 2-hydroxyhexanoic acid. One common method is the catalytic hydrogenation of 2-oxohexanoic acid in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic hydrogenation processes. The use of deuterium gas and efficient catalysts ensures high yield and purity of the final product. The process is optimized to minimize costs and maximize the efficiency of deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-oxohexanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 2-oxohexanoic acid
Reduction: 2-hydroxyhexanol
Substitution: Various substituted hexanoic acid derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the metabolism of deuterated drugs.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of stable isotopic standards.
Wirkmechanismus
The mechanism of action of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid involves its incorporation into metabolic pathways where it can be traced due to its deuterium labeling. The deuterium atoms provide a distinct signature that can be detected using spectroscopic methods, allowing researchers to study the compound’s transformation and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid can be compared with other deuterated and non-deuterated analogs:
2-Hydroxyhexanoic acid: The non-deuterated form, which lacks the isotopic labeling and is less useful for tracing studies.
2-Oxohexanoic acid: An oxidized form that can be used as a precursor in the synthesis of the deuterated compound.
Deuterated fatty acids: Other deuterated fatty acids that serve similar purposes in metabolic studies but differ in chain length and functional groups.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic processes.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
135.18 g/mol |
IUPAC-Name |
6,6,6-trideuterio-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3 |
InChI-Schlüssel |
NYHNVHGFPZAZGA-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCC(C(=O)O)O |
Kanonische SMILES |
CCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)
![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)
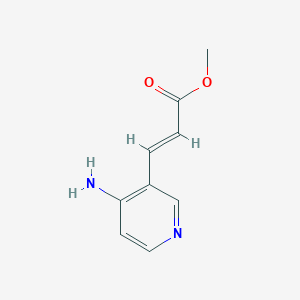

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B13449879.png)
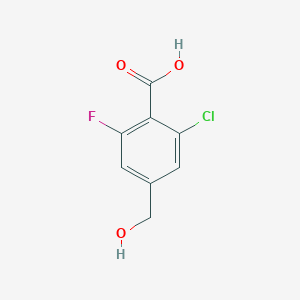
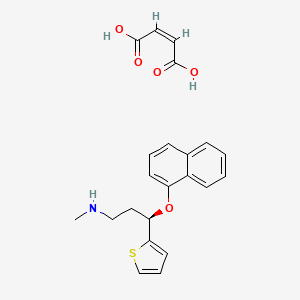
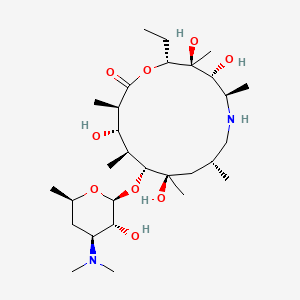

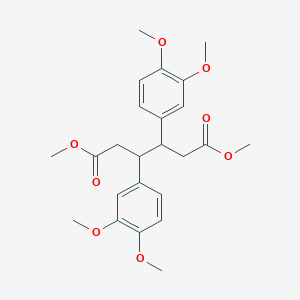


![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
